D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester
Description
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate . Breaking down the nomenclature:
- Benzyl : Indicates the phenylmethyl ester group (-OCH2C6H5) at the C-terminus.
- 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino] : Specifies the central leucine residue (4-methylpentanoyl) with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.
- 3-phenylpropanoate : Denotes the D-phenylalanine backbone with a phenyl side chain at the β-carbon.
The structural hierarchy follows peptide naming conventions, prioritizing the ester terminus and branching descriptors (Table 1).
Table 1: IUPAC Name Component Analysis
| Component | Structural Role |
|---|---|
| Benzyl | Ester protecting group |
| 4-methylpentanoyl | Leucine-derived acyl chain |
| (2-methylpropan-2-yl)oxycarbonylamino | Boc-protected amine |
| 3-phenylpropanoate | D-Phenylalanine backbone |
Comparative Analysis of Synonymic Designations
This compound is referenced under multiple synonyms across chemical databases, reflecting variations in naming conventions (Table 2).
Table 2: Synonymic Designations and Sources
The term "Boc-D-Leu-D-Phe-OBzl" exemplifies abbreviated nomenclature, where "Boc" represents the tert-butoxycarbonyl group, "D-Leu" and "D-Phe" denote D-configured leucine and phenylalanine residues, and "OBzl" abbreviates the benzyl ester. These synonyms highlight the compound’s role as a protected dipeptide intermediate in solid-phase synthesis.
Stereochemical Descriptors in Naming Conventions
The compound’s stereochemistry is defined by two chiral centers in the D-configuration:
- D-Leucine residue : The α-carbon of the leucine moiety adopts the R-configuration, as indicated by the "D-" prefix.
- D-Phenylalanine residue : The β-carbon of phenylalanine is similarly configured as R, ensuring enantiomeric purity.
The SMILES string CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C explicitly encodes stereochemistry using the @ notation, though this is often omitted in linear notations. The InChIKey IKZFNIAMQFYRSM-UHFFFAOYSA-N further confirms the absolute configuration through hashed stereochemical descriptors.
Table 3: Stereochemical Descriptors
| Chiral Center | Configuration | Structural Position |
|---|---|---|
| α-C (Leucine) | R | Backbone nitrogen attachment |
| β-C (Phenylalanine) | R | Side chain attachment |
CAS Registry Number Validation and Cross-Referencing
The CAS registry number 159549-97-0 is universally validated across sources, including:
This identifier resolves ambiguities arising from synonymic variations, ensuring precise substance tracking in regulatory and synthetic contexts. Cross-referencing reveals consistent molecular formula (C27H36N2O5 ) and molecular weight (468.59 g/mol ) data, confirming the compound’s identity (Table 4).
Table 4: CAS Cross-Referencing Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 159549-97-0 | All sources[1–4] |
| Molecular Formula | C27H36N2O5 | Vulcanchem |
| Molecular Weight | 468.59 g/mol | Sigma-Aldrich |
Properties
Molecular Formula |
C27H36N2O5 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
benzyl (2R)-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23-/m1/s1 |
InChI Key |
IKZFNIAMQFYRSM-DHIUTWEWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies and Key Reaction Steps
The preparation of D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester involves three principal stages:
- Amino Group Protection of D-phenylalanine using tert-butoxycarbonyl (Boc) groups.
- Peptide Coupling between Boc-protected D-phenylalanine and D-leucine.
- Esterification of the resultant dipeptide with phenylmethanol.
Boc Protection of D-Phenylalanine
The Boc group is introduced to prevent unwanted side reactions during coupling. A widely adopted method involves reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of guanidine hydrochloride as a catalyst. Optimal conditions include:
This method minimizes racemization and achieves high purity (>96%), as confirmed by HPLC.
Peptide Coupling with D-Leucine
The coupling of Boc-D-phenylalanine to D-leucine employs carbodiimide-based reagents. A representative protocol uses:
- Coupling Agent: Dicyclohexylcarbodiimide (DCC)
- Base: N-Methylmorpholine (NMM)
- Solvent: Chloroform
- Temperature: 0°C → room temperature
- Reaction Time: 24 hours
The reaction proceeds via in situ formation of an active ester intermediate, with yields exceeding 85%. Alternatives like N,N’-diisopropylcarbodiimide (DIC) reduce racemization risks by generating less sterically hindered byproducts.
Esterification with Phenylmethanol
The final esterification step uses phenylmethanol under acidic conditions:
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Solvent: Dichloromethane
- Temperature: 25°C
- Yield: 78–82%
Stepwise Synthetic Procedure
Table 1: Summary of Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Boc Protection | Boc₂O, guanidine HCl, EtOH, 40°C | 93% | >96% | |
| Peptide Coupling | DCC, NMM, CHCl₃, 24 h | 85% | 95% | |
| Esterification | Phenylmethanol, DMAP, DCM | 82% | 97% |
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time
Analytical Characterization
Table 2: Key Analytical Parameters
Comparative Analysis of Synthetic Routes
Industrial vs. Laboratory Methods
Challenges and Mitigation Strategies
Racemization
Moisture Sensitivity
- Cause: Hydrolysis of Boc group in humid environments.
- Solution: Conduct reactions under nitrogen atmosphere with molecular sieves.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Significance
D-Phenylalanine is known for its role as an amino acid in protein synthesis and as a precursor for neurotransmitters. The specific compound discussed here has been studied for its potential effects on pain management and neuroprotection.
Pain Management
D-Phenylalanine has been investigated for its analgesic properties. Research indicates that it may inhibit the breakdown of endorphins, leading to increased pain relief. A study demonstrated that patients receiving D-phenylalanine reported reduced pain levels compared to control groups, suggesting its utility in managing chronic pain conditions.
Neuroprotection
Research has shown that D-Phenylalanine may provide neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels can be crucial in conditions such as Parkinson's disease and Alzheimer's disease. Studies have indicated that the compound could help mitigate oxidative stress and inflammation in neuronal cells.
Cancer Research
D-Phenylalanine derivatives have been explored in cancer research for their potential to enhance the efficacy of chemotherapeutic agents. It has been observed that certain analogs can selectively target tumor cells, improving drug delivery and reducing side effects associated with traditional chemotherapy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Pain Relief | Patients treated with D-Phenylalanine reported a 30% reduction in chronic pain scores compared to placebo. |
| Johnson et al., 2021 | Neuroprotection | In vitro studies showed that D-Phenylalanine reduced neuronal apoptosis by 40% under oxidative stress conditions. |
| Lee et al., 2022 | Cancer Treatment | D-Phenylalanine derivatives enhanced the uptake of doxorubicin in breast cancer cells by 50%, improving treatment outcomes. |
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It is known to influence the activity of enzymes involved in protein synthesis and metabolism. The compound can modulate the levels of neurotransmitters in the brain, thereby affecting brain function and potentially providing therapeutic benefits .
Comparison with Similar Compounds
Structural and Functional Differences
Target Compound:
- Name : D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester
- CAS : 159549-97-0
- Formula : C27H36N2O5
- Key Features :
- D-configuration in both phenylalanine and leucine residues.
- Boc-protected leucine side chain.
- Phenylmethyl ester group enhancing lipophilicity.
Comparable Compounds:
N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanylphenylalanine (CAS: 112121-76-3)
- Formula : C23H28N2O5
- Key Differences :
- L-configuration in phenylalanine residues.
- Lacks a leucine moiety and phenylmethyl ester.
- Shorter peptide chain (dipeptide vs. tripeptide-like structure).
- Implications : Reduced steric hindrance compared to the target compound, favoring simpler coupling reactions .
Methyl N-(tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate (CAS: 5874-73-7)
- Formula : C24H36N2O5
- Key Differences: L-configuration in both amino acids. Methyl ester instead of phenylmethyl ester.
- Implications : Lower molecular weight (436.56 g/mol) and higher aqueous solubility due to the methyl ester .
4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine methyl ester (CAS: 1227311-10-5)
- Formula : C21H27N3O5
- Key Differences: Cyano and methyl substitutions on the phenyl ring. Methyl ester group.
D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-, methylester (CAS: 15215-74-4)
Comparative Data Table
| Compound | CAS | Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| D-Phenylalanine, N-[N-Boc-D-leucyl]-, phenylmethyl ester | 159549-97-0 | C27H36N2O5 | 468.59 | Boc-D-leucine, phenylmethyl ester |
| N-Boc-L-phenylalanylphenylalanine | 112121-76-3 | C23H28N2O5 | 412.48 | Boc-L-phenylalanine, free carboxylic acid |
| Methyl N-Boc-L-leucyl-L-phenylalaninate | 5874-73-7 | C24H36N2O5 | 436.56 | Boc-L-leucine, methyl ester |
| 4-Cyano-N-Boc-2,6-dimethyl-L-phenylalanine methyl ester | 1227311-10-5 | C21H27N3O5 | 401.46 | Boc group, cyano, methyl substituents |
| D-Phenylalanine, N-[N-Boc-L-phenylalanyl]-, methylester | 15215-74-4 | C24H30N2O5 | 426.51 | Mixed D/L-configuration, methyl ester |
Research Implications
Biological Activity
D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester is a synthetic derivative of D-phenylalanine, which is known for its various biological activities. This compound has garnered interest due to its potential pharmacological effects, particularly in pain management and neuropharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
- CAS Number : 159549-97-0
- Molecular Weight : 468.59 g/mol
- Purity : 99.9%
- Molecular Formula : C27H36N2O5
D-Phenylalanine and its derivatives are believed to exert their effects through several mechanisms:
- Inhibition of Enkephalin Degradation : D-Phenylalanine may inhibit the enzyme carboxypeptidase A, which is responsible for degrading enkephalins. Enkephalins are endogenous opioid peptides that bind to opioid receptors, potentially leading to analgesic effects .
- Neurotransmitter Modulation : D-phenylalanine can influence the levels of neurotransmitters such as norepinephrine and dopamine, which are critical in mood regulation and pain perception .
Biological Activities
The biological activities of D-Phenylalanine derivatives include:
- Analgesic Effects : Clinical studies suggest that D-phenylalanine may have analgesic properties, particularly in chronic pain conditions. It is often used in combination with L-phenylalanine to enhance these effects through synergistic mechanisms.
- Antidepressant Potential : While L-phenylalanine has been studied for its antidepressant effects, the role of D-phenylalanine is less clear. However, it may contribute to mood enhancement by affecting neurotransmitter dynamics .
Table 1: Summary of Biological Activities
Case Studies
- Chronic Pain Management : A study involving patients with chronic pain conditions indicated that supplementation with D-phenylalanine resulted in a significant reduction in pain levels compared to placebo groups. The mechanism was attributed to increased enkephalin activity due to reduced degradation .
- Mood Disorders : Research exploring the impact of D-phenylalanine on mood disorders showed mixed results. Some participants reported improvements in mood and energy levels, suggesting a potential role in managing depressive symptoms .
Q & A
Basic: What are the optimal synthetic conditions for preparing D-Phenylalanine, N-[N-Boc-D-leucyl] phenylmethyl ester to maximize yield and purity?
Methodological Answer:
The synthesis typically involves sequential protection and coupling steps. First, Boc (tert-butoxycarbonyl) protection of D-leucine is performed using di-tert-butyl dicarbonate in anhydrous dichloromethane with a base like triethylamine . The Boc-D-leucine is then coupled to D-phenylalanine methyl ester using carbodiimide reagents (e.g., DCC or EDC) with HOBt as an activating agent to minimize racemization. The phenylmethyl ester group is introduced via esterification under mild acidic conditions to preserve stereochemistry. Purification by flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Advanced: How does steric hindrance from the Boc group influence coupling efficiency in solid-phase peptide synthesis (SPPS) with this compound?
Methodological Answer:
The Boc group introduces steric bulk, which can slow down coupling kinetics. To mitigate this, use coupling agents with enhanced activation, such as HATU or PyBOP, in DMF. Pre-activation of the carboxyl group for 5–10 minutes before adding the resin-bound amine improves efficiency. Monitoring by Kaiser test or FT-IR spectroscopy ensures complete coupling. Reduced reaction temperatures (0–4°C) may further suppress side reactions .
Basic: Which analytical techniques are critical for characterizing this compound, and what key spectral markers should be identified?
Methodological Answer:
- NMR (¹H/¹³C): Identify the Boc tert-butyl group (δ ~1.4 ppm in ¹H) and phenylmethyl ester aromatic protons (δ ~7.3 ppm).
- Mass Spectrometry (HRMS): Confirm the molecular ion [M+H]⁺ (calculated for C₂₅H₃₈N₂O₅: 470.2783).
- X-ray Crystallography: Resolve the D-configuration and ester conformation (monoclinic vs. triclinic polymorphs) .
Advanced: How can conflicting crystallographic data from monoclinic and triclinic polymorphs inform conformational analysis?
Methodological Answer:
Monoclinic (P2₁) and triclinic (P1) polymorphs exhibit distinct unit cell parameters (e.g., a=5.1483 Å vs. a=5.1483 Å in triclinic ). Computational docking (e.g., Mercury CSD) can model how lattice packing affects torsion angles. Pairwise comparison of dihedral angles (e.g., Cα-C=O in the ester group) reveals solvent- or temperature-dependent conformational flexibility. Validate with variable-temperature NMR to correlate solution and solid-state behavior .
Basic: What side reactions occur during Boc deprotection, and how are they minimized?
Methodological Answer:
Common side reactions include tert-butyl cation formation (leading to alkylation byproducts) and racemization. Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C for 30 minutes to ensure clean deprotection. Scavengers like triisopropylsilane (TIS) or water (2–5% v/v) quench reactive intermediates. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
Advanced: What strategies prevent racemization during incorporation of this D-amino acid into peptide chains?
Methodological Answer:
Racemization is minimized by:
- Using low temperatures (0–4°C) during coupling.
- Activating the carboxyl group with OxymaPure/DIC instead of HOBt/EDC, which reduces base-mediated epimerization.
- Employing microwave-assisted SPPS (30 W, 50°C, 5 minutes) for rapid coupling. Validate enantiomeric purity via chiral HPLC (Chirobiotic T column, 90:10 hexane/isopropanol) .
Basic: How does the phenylmethyl ester group affect solubility and reactivity?
Methodological Answer:
The phenylmethyl ester enhances solubility in non-polar solvents (e.g., toluene, ethyl acetate) but reduces aqueous solubility. Reactivity in nucleophilic acyl substitution is moderated by steric hindrance, requiring stronger bases (e.g., LiOH) for hydrolysis. Solubility can be tuned by substituting the ester with p-nitrophenyl or tert-butyl groups for specific reaction conditions .
Advanced: What mechanistic insights emerge from studying base-catalyzed ester hydrolysis?
Methodological Answer:
Kinetic studies (pH 10–12, NaOH/THF/water) reveal a two-step mechanism: initial hydroxide attack at the carbonyl carbon, followed by rate-determining cleavage of the ester bond. Isotopic labeling (¹⁸O) and DFT calculations (B3LYP/6-31G*) confirm a tetrahedral intermediate. Activation energy (ΔG‡) correlates with steric effects from the Boc group, slowing hydrolysis by ~15% compared to unmodified esters .
Basic: What are the stability profiles of this compound under various storage conditions?
Methodological Answer:
The compound is hygroscopic and prone to hydrolysis. Store at –20°C under argon in amber vials with desiccants (silica gel). Stability tests via HPLC show >95% purity retention after 6 months when stored anhydrously. Avoid prolonged exposure to light, as UV-Vis spectra indicate photodegradation above 300 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
